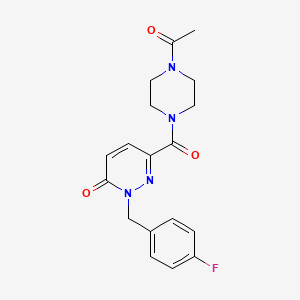

6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a pyridazinone core, substituted with a 4-fluorobenzyl group and a 4-acetylpiperazine-1-carbonyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by the 4-fluorobenzyl moiety.

Attachment of the 4-Acetylpiperazine-1-Carbonyl Moiety: This step involves the acylation of piperazine with acetyl chloride, followed by coupling with the pyridazinone core using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Core Pyridazinone Formation

The pyridazinone ring is typically synthesized via cyclocondensation of dihydrazides or γ-keto acids. While direct evidence for this specific compound’s ring formation is limited, analogous methods from phthalazinone syntheses suggest:

- Cyclization of 1,2-dicarbonyl derivatives with hydrazines to form the 6-membered ring .

- Use of microwave irradiation or thermal conditions to enhance reaction efficiency .

Piperazine Carbonylation

The 4-acetylpiperazine-1-carbonyl group at position 6 is installed via coupling reactions:

- Step 1 : Activation of the carboxylic acid (e.g., as an acyl chloride using SOCl₂ or via coupling reagents like PyAOP) .

- Step 2 : Reaction with 4-acetylpiperazine in the presence of DIEA or DIPEA in DMF .

Example Reaction Table

Acetylpiperazine Modifications

The acetyl group on piperazine undergoes hydrolysis or substitution:

- Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/MeOH) conditions yield piperazine-1-carboxylic acid derivatives .

- Acylation : Replacement with other acyl chlorides (e.g., benzoyl chloride) under Schotten-Baumann conditions .

Pyridazinone Ring Reactivity

- Electrophilic Substitution : Bromination or nitration at position 5 of the pyridazinone ring under HNO₃/H₂SO₄ or Br₂/FeBr₃ .

- Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl group to a secondary alcohol, though stability concerns limit utility .

Coupling Reactions

The piperazine-carbonyl linkage forms via activation of the carboxylic acid (e.g., using PyAOP), followed by nucleophilic attack by the piperazine’s secondary amine. DIEA neutralizes HCl byproducts, driving the reaction .

Steric and Electronic Effects

- The 4-fluorobenzyl group’s electron-withdrawing nature deactivates the pyridazinone ring, directing electrophiles to position 5 .

- Steric hindrance from the acetylpiperazine group limits reactivity at position 6 .

Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including those similar to 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one. For instance, compounds with piperazine moieties have demonstrated significant activity against Mycobacterium tuberculosis, suggesting a possible application as antitubercular agents .

Cancer Therapy

The compound is also being investigated for its potential as an anti-cancer agent. Research into related compounds has shown that certain piperazine derivatives can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have therapeutic implications for cancers with BRCA mutations, making this class of compounds particularly relevant in oncology .

Neurological Disorders

Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly dopamine and serotonin receptors. This suggests that this compound could be investigated for treating neuropsychiatric disorders, leveraging its ability to modulate these receptors .

Drug Development

The compound's structural features make it a candidate for further optimization in drug design. Its bioavailability and pharmacokinetic properties can be enhanced through modifications to the piperazine and pyridazinone frameworks. This adaptability opens avenues for developing new therapeutic agents targeting various diseases.

Case Studies

- Antitubercular Activity : A study synthesized a series of piperazine-based compounds and tested their efficacy against Mycobacterium tuberculosis. The results indicated that specific substitutions on the piperazine ring significantly enhanced antimicrobial activity, paving the way for further development of similar structures .

- Cancer Treatment : Another research focused on modified phthalazinones, which share structural similarities with our compound of interest. These compounds exhibited potent inhibitory effects on PARP enzymes and showed promise in preclinical models for treating BRCA-deficient cancers .

Wirkmechanismus

The mechanism of action of 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one depends on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Pathway Modulation: The compound may affect various molecular pathways involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(4-acetylpiperazine-1-carbonyl)-2-benzylpyridazin-3(2H)-one: Similar structure but lacks the fluorine atom on the benzyl group.

6-(4-methylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one: Similar structure but has a methyl group instead of an acetyl group on the piperazine ring.

Uniqueness

6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is unique due to the presence of both the 4-fluorobenzyl group and the 4-acetylpiperazine-1-carbonyl moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.

Biologische Aktivität

6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a pyridazinone core with a piperazine substitution that is critical for its biological activity.

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antitubercular agent and other therapeutic applications.

Antitubercular Activity

Recent research indicates that derivatives of piperazine, including this compound, exhibit significant antitubercular properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's structure allows it to interact effectively with bacterial enzymes, leading to inhibition of cell wall synthesis and bacterial growth .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in the metabolic pathways of pathogens, thereby disrupting their growth and replication.

- Cell Membrane Disruption : It may also compromise the integrity of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, preventing replication and transcription processes in bacteria.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound and its derivatives:

- Study on Antitubercular Efficacy : A study synthesized various piperazine derivatives and tested their effectiveness against Mycobacterium tuberculosis. One notable derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than established treatments, suggesting enhanced efficacy .

- Safety Profile Assessment : In vitro cytotoxicity assays demonstrated that while the compound is effective against bacterial strains, it exhibits low cytotoxicity against human cell lines, indicating a favorable safety profile for potential therapeutic use .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other known piperazine derivatives is useful:

| Compound Name | Structure | Antitubercular Activity | Cytotoxicity | Solubility |

|---|---|---|---|---|

| Compound A | Structure A | MIC = 0.008 μM | Low | High |

| Compound B | Structure B | MIC = 0.015 μM | Moderate | Moderate |

| This compound | Current Structure | MIC = TBD | Low | High |

Eigenschaften

IUPAC Name |

6-(4-acetylpiperazine-1-carbonyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3/c1-13(24)21-8-10-22(11-9-21)18(26)16-6-7-17(25)23(20-16)12-14-2-4-15(19)5-3-14/h2-7H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZQVICVRKZVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.